

In Vitro Characterization of NE-100 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: NE-100 hydrochloride

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Introduction

NE-100 hydrochloride is a potent and highly selective sigma-1 (σ_1) receptor antagonist.^[1] Its high affinity for the σ_1 receptor, coupled with significant selectivity over the sigma-2 (σ_2) receptor and a wide range of other neurotransmitter receptors, has established it as a critical pharmacological tool for investigating σ_1 receptor function.^{[1][2]} This technical guide provides an in-depth overview of the in vitro characterization of **NE-100 hydrochloride**, including its binding affinity, functional antagonism, and the experimental protocols used for its evaluation.

Physicochemical Properties

Property	Value
Chemical Name	4-Methoxy-3-(2-phenylethoxy)-N,N-dipropylbenzeneethanamine hydrochloride[1]
Molecular Formula	C ₂₃ H ₃₃ NO ₂ · HCl
Molecular Weight	391.97 g/mol
CAS Number	149409-57-4
Solubility	Soluble in water to 5 mM and in DMSO to 100 mM.
Purity	≥98% (HPLC)[1]

Quantitative Data: Binding Affinity and Selectivity

NE-100 hydrochloride exhibits nanomolar affinity for the σ_1 receptor and substantial selectivity over other receptor types. The following tables summarize key binding parameters from in vitro radioligand binding assays.

Table 1: Sigma Receptor Binding Profile

Parameter	Value	Radioligand	Tissue/Cell Preparation	Reference
K _i (σ_1)	0.86 nM	--INVALID-LINK-- -Pentazocine	Guinea Pig Brain Membranes	[1]
IC ₅₀ (σ_1)	4.16 nM	--INVALID-LINK-- -Pentazocine	Not Specified	[2][3]
Selectivity	>55-fold over σ_2	-	-	[1]

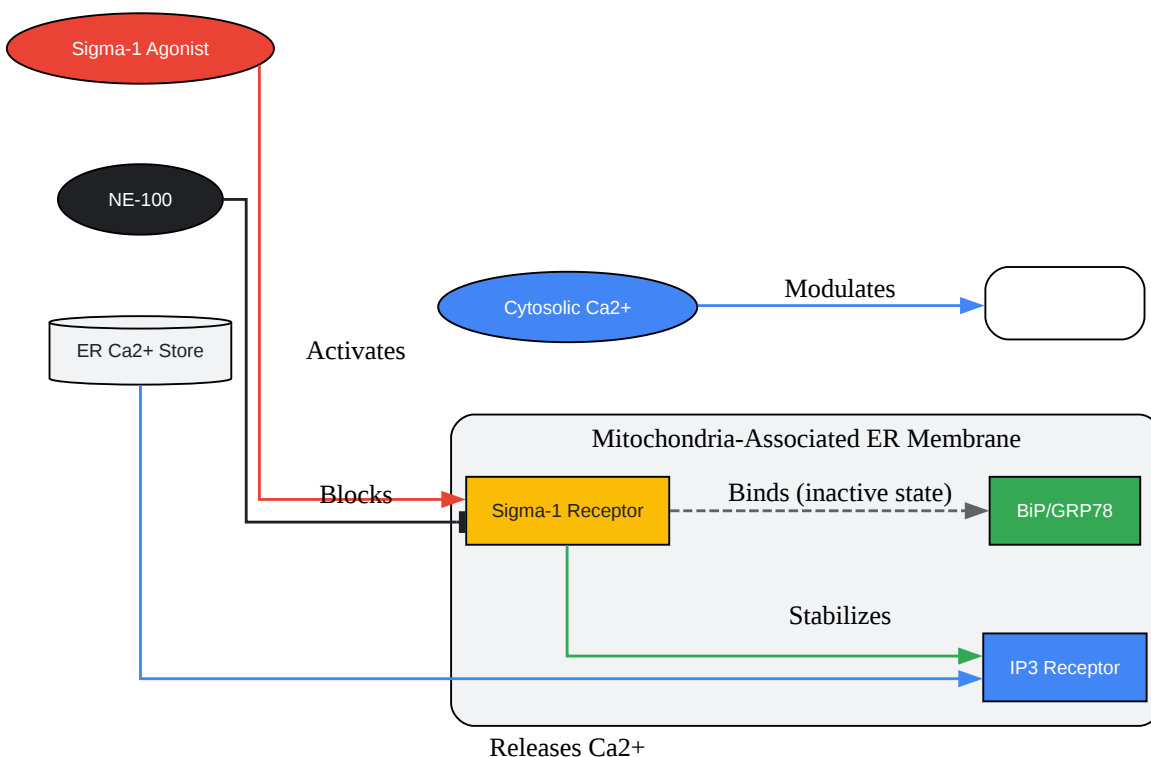
Table 2: Off-Target Receptor Binding Profile

Receptor	Affinity (IC ₅₀ or K _i)	Notes	Reference
Dopamine D ₁	>10,000 nM (IC ₅₀)	Low affinity	[2]
Dopamine D ₂	>10,000 nM (IC ₅₀)	Low affinity	[2]
Serotonin 5-HT _{1a}	>10,000 nM (IC ₅₀)	Low affinity	[2]
Serotonin 5-HT ₂	>10,000 nM (IC ₅₀)	Low affinity	[2]
PCP Site (NMDA Receptor)	>10,000 nM (IC ₅₀)	Low affinity	[2]

Mechanism of Action and Signaling Pathways

NE-100 acts as a competitive antagonist at the σ_1 receptor. The σ_1 receptor is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where it plays a crucial role in regulating intracellular calcium signaling and cellular stress responses.

By binding to the σ_1 receptor, NE-100 prevents the binding of endogenous or exogenous agonists, thereby inhibiting the downstream signaling cascade. This includes the modulation of various ion channels (including voltage-gated potassium channels), G-protein coupled receptors, and kinases. A key function of the σ_1 receptor is the stabilization of the inositol 1,4,5-trisphosphate (IP₃) receptor, which regulates the release of calcium from the ER. Antagonism by NE-100 can therefore disrupt this regulation of intracellular calcium homeostasis.



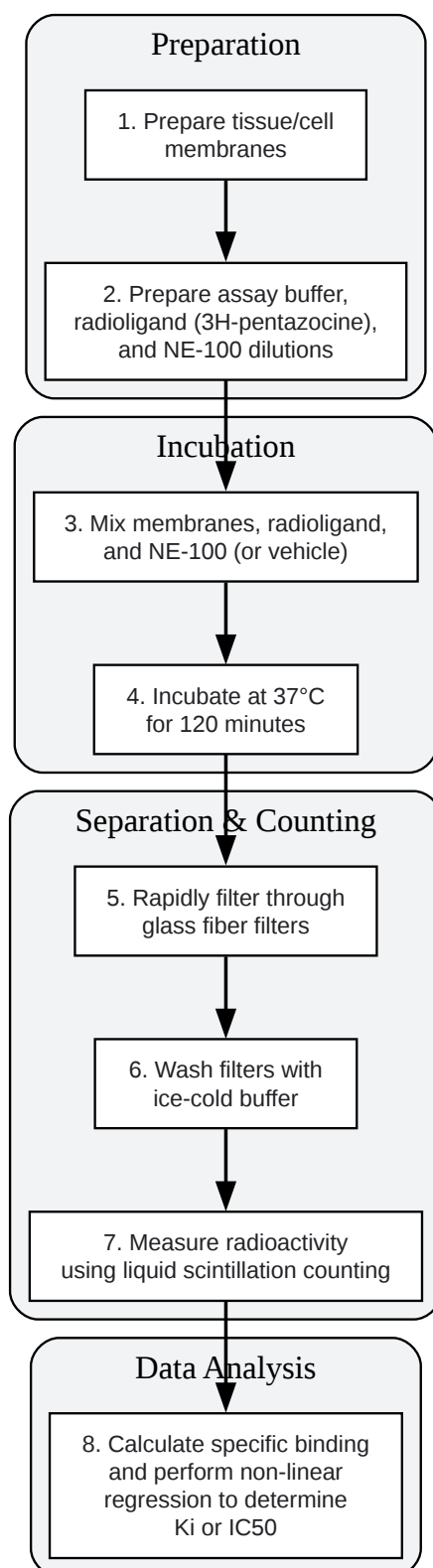
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Sigma-1 Receptor Signaling Pathway and Point of NE-100 Intervention.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor

This protocol is a representative method for determining the binding affinity of NE-100 for the σ_1 receptor.



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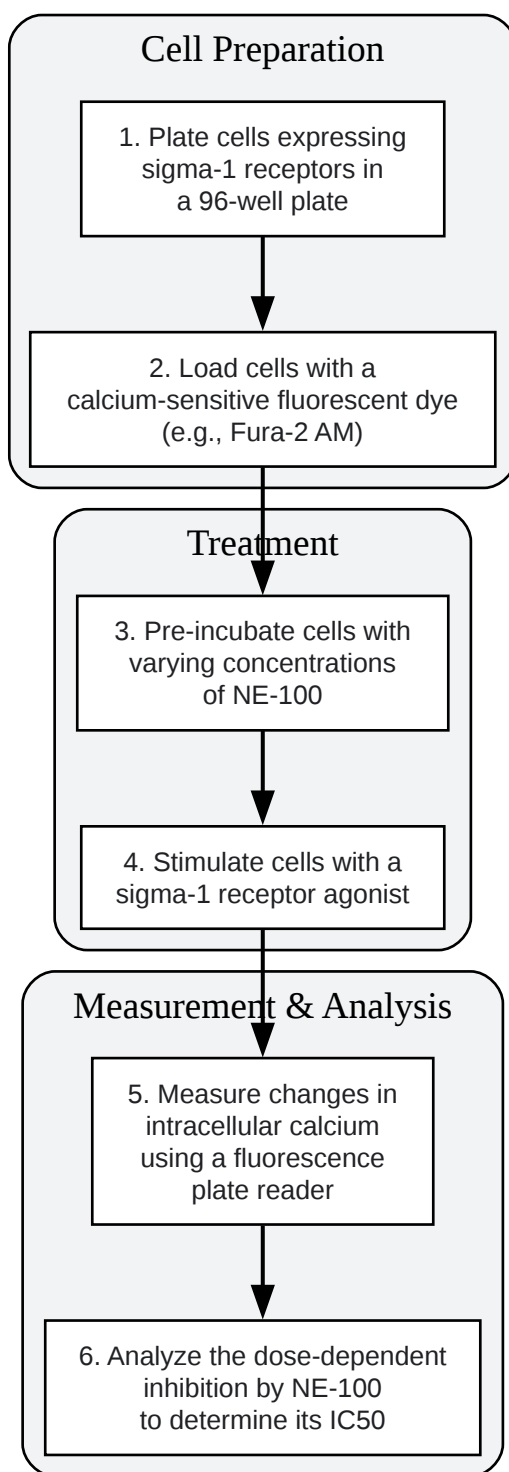
Workflow for a Sigma-1 Receptor Radioligand Binding Assay.

Detailed Methodology:

- **Membrane Preparation:** Homogenize guinea pig brain tissue or cultured cells expressing σ_1 receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
- **Assay Setup:** In a 96-well plate, combine the membrane preparation, --INVALID-LINK--- pentazocine (at a concentration near its K_d , e.g., 5 nM), and varying concentrations of **NE-100 hydrochloride**. For total binding, add vehicle instead of NE-100. For non-specific binding, add a high concentration of a non-radiolabeled σ_1 ligand (e.g., 10 μ M haloperidol).
- **Incubation:** Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.
- **Filtration:** Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. This separates the membrane-bound radioligand from the free radioligand.
- **Washing:** Quickly wash the filters with multiple volumes of ice-cold assay buffer to remove any remaining unbound radioligand.
- **Scintillation Counting:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of NE-100. Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC_{50} value. The K_i value can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the functional antagonism of NE-100 on σ_1 receptor-mediated calcium signaling.



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Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Methodology:

- **Cell Culture:** Plate a suitable cell line endogenously or recombinantly expressing the σ_1 receptor (e.g., HEK-293 cells) in a 96-well, black-walled, clear-bottom plate and grow to near confluence.
- **Dye Loading:** Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
- **Compound Addition:** Wash the cells to remove excess dye. Add varying concentrations of **NE-100 hydrochloride** to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
- **Stimulation and Measurement:** Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation). Establish a baseline fluorescence reading. Inject a known σ_1 receptor agonist (e.g., (+)-pentazocine) into the wells and immediately begin recording the fluorescence signal over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
- **Data Analysis:** Determine the peak fluorescence response for each well. Normalize the data to the response elicited by the agonist in the absence of NE-100. Plot the percentage of inhibition as a function of the log concentration of NE-100. Use non-linear regression to fit a dose-response curve and calculate the IC_{50} for the inhibition of the agonist-induced calcium mobilization.

Conclusion

The in vitro characterization of **NE-100 hydrochloride** unequivocally demonstrates its identity as a potent and selective σ_1 receptor antagonist. Its high affinity, established through radioligand binding assays, and its ability to functionally block σ_1 receptor-mediated signaling, as shown in calcium mobilization assays, make it an indispensable tool for elucidating the physiological and pathophysiological roles of the σ_1 receptor. The detailed protocols provided herein offer a robust framework for the continued investigation of NE-100 and other σ_1 receptor ligands in various research and drug development settings.

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References

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- [2. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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